molecular formula C5H4Na2O5 B102506 2-Oxoglutaric acid CAS No. 17091-15-5

2-Oxoglutaric acid

Cat. No. B102506
CAS RN: 17091-15-5
M. Wt: 168.08 g/mol
InChI Key: MOTOGHHLNTXPTI-UHFFFAOYSA-M
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Description

Synthesis Analysis

2-Oxoglutaric acid can be synthesized from succinic acid and oxalic acid diethyl esters . It is also a key intermediate of the TCA cycle and a key intermediate in amino-acid metabolism .


Molecular Structure Analysis

The molecular structure of 2-Oxoglutaric acid consists of five atoms of carbon, two carboxylic acid groups, and a ketone moiety .


Chemical Reactions Analysis

2-Oxoglutaric acid is used as an obligatory substrate in a range of oxidative reactions catalyzed by 2-OG-dependent dioxygenases . These enzymes are widespread in nature being involved in several important biochemical processes .


Physical And Chemical Properties Analysis

2-Oxoglutaric acid is a weak acid . It has a pH of 1.5 (50 g/l, H₂O, 20 °C) .

Scientific Research Applications

Role in the Tricarboxylic Acid (TCA) Cycle

2-Oxoglutaric acid is a key intermediate of the TCA cycle, one of the most fundamental biochemical pathways in carbon metabolism . It plays a central role in the energy-generating metabolic network, contributing to a multitude of metabolic processes .

Nitrogen-Assimilatory Reactions

2-Oxoglutaric acid acts as the major carbon skeleton for nitrogen-assimilatory reactions . This highlights its importance in the intersection between the carbon and nitrogen metabolic pathways .

Anti-Oxidative Defense

2-Oxoglutaric acid participates in anti-oxidative defense mechanisms . It plays a crucial role in maintaining the balance of reactive oxygen species, thereby contributing to the overall health and longevity of organisms .

Energy Production

As a part of the TCA cycle, 2-Oxoglutaric acid is involved in energy production . It contributes to the generation of high-energy triphosphate nucleotides, which are essential for various biological processes .

Amino Acid Metabolism

2-Oxoglutaric acid plays a significant role in amino acid metabolism . It is used as an obligatory substrate in a range of oxidative reactions catalyzed by 2-OG-dependent dioxygenases .

Industrial Biocatalysis

2-Oxoglutarate-dependent oxygenases (2OGXs) are remarkably versatile biocatalysts for the activation of C–H bonds . They carry out a plethora of reactions, including hydroxylations, demethylations, ring formations, rearrangements, desaturations, and halogenations, making them promising candidates for industrial manufacture .

Amino Acid Hydroxylation

Amino acid hydroxylation is the most common industrial application of 2-oxoglutarate-dependent oxygenases . Derivatized amino acids, which serve as building blocks for the chemical industry, can be biocatalytically produced using these enzymes .

Synthesis of Antibiotics

2-Oxoglutarate-dependent oxygenases are used in the synthesis of antibiotics . This highlights the potential of 2-OG in the development of new therapeutic agents .

Safety And Hazards

2-Oxoglutaric acid should be handled with personal protective equipment/face protection. It should not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation. Keep in a dry place. Keep refrigerated. Keep containers tightly closed in a dry, cool and well-ventilated place .

Future Directions

The generation of 2-Oxoglutaric acid in a sustainable and environmentally-neutral manner is a major ongoing research endeavour . It possesses immense commercial value as it is utilized as a nutritional supplement, a therapeutic agent, and a precursor to a variety of value-added products such as ethylene and heterocyclic compounds .

properties

IUPAC Name

2-oxopentanedioic acid
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InChI

InChI=1S/C5H6O5/c6-3(5(9)10)1-2-4(7)8/h1-2H2,(H,7,8)(H,9,10)
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InChI Key

KPGXRSRHYNQIFN-UHFFFAOYSA-N
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Canonical SMILES

C(CC(=O)O)C(=O)C(=O)O
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Molecular Formula

C5H6O5
Record name α-Ketoglutaric acid
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Related CAS

15303-07-8 (di-ammonium salt), 17091-15-5 (hydrochloride salt), 22202-68-2 (mono-hydrochloride salt), 305-72-6 (di-hydrochloride salt), 86248-59-1 (calcium[2:1]salt), 997-43-3 (mono-potassium salt)
Record name Oxoglurate [INN]
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DSSTOX Substance ID

DTXSID5033179
Record name alpha-Ketoglutaric acid
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Molecular Weight

146.10 g/mol
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Physical Description

Solid; [Merck Index] White to off-white solid; [Acros Organics MSDS], Solid, white to pale yellow crystalline powder
Record name alpha-Ketoglutaric acid
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Record name Oxoglutaric acid
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Record name 2-Oxopentanedioic acid
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Solubility

541.5 mg/mL, soluble in water at >1000 g/l at 20�C and petrolatum at <100 g/kg at 20�C
Record name Oxogluric acid
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Mechanism of Action

The exact mechanisms of action for α-Ketoglutarate have not yet been elucidated. Some of α-Ketoglutarate’s actions include acting in the Krebs cycle as an intermediate, transamination reactions during the metabolism of amino acids, forming glutamic acid by combining with ammonia, and reducing nitrogen by combining with it as well. Concerning α-Ketoglutarate’s actions with ammonia, it is proposed that α-Ketoglutarate can help patients with propionic academia who have high levels of ammonia and low levels of glutamine/glutamate in their blood. Because endogenous glutamate/glutamine is produced from α-Ketoglutarate, propionic acidemia patients have impaired production of α-Ketoglutarate and supplementation of α-Ketoglutarate should improve the condition of these patients. Several other experimental studies have also shown that administration of α-Ketoglutarate in parenteral nutrition given to post-operative patients helped attenuate the decreased synthesis of muscle protein that is often seen after a surgery. This decreased muscle synthesis is speculated to be due to too low α-Ketoglutarate levels.
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Product Name

2-Oxoglutaric acid

CAS RN

328-50-7, 34410-46-3, 17091-15-5, 108395-15-9
Record name 2-Oxoglutaric acid
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Record name Oxoglurate [INN]
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Record name Pentanedioic acid, oxo-
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Record name OXOGLURIC ACID
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Melting Point

115.5 °C
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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